
Fludarabine triphosphate (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-ara-ATP (trisodium) is the active triphosphate form of fludarabine, a purine nucleoside analog. Fludarabine is primarily used in the treatment of hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin’s lymphoma. F-ara-ATP (trisodium) is known for its potent inhibitory effects on DNA synthesis, making it a critical component in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of F-ara-ATP (trisodium) involves the phosphorylation of fludarabine. Fludarabine is first converted to its monophosphate form by the enzyme deoxycytidine kinase. This is followed by further phosphorylation to the diphosphate and finally to the triphosphate form, F-ara-ATP. The reaction conditions typically involve the use of specific kinases and ATP as a phosphate donor .
Industrial Production Methods: Industrial production of F-ara-ATP (trisodium) follows a similar pathway but on a larger scale. The process involves the use of recombinant enzymes to catalyze the phosphorylation steps efficiently. The final product is purified using chromatographic techniques to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions: F-ara-ATP (trisodium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions where it incorporates into DNA and RNA strands .
Common Reagents and Conditions:
Phosphorylation: ATP, specific kinases, and buffer solutions.
Substitution: DNA polymerases and RNA polymerases in the presence of DNA or RNA templates.
Major Products:
Incorporation into DNA: Leads to the formation of DNA strands with incorporated F-ara-ATP, inhibiting further DNA synthesis.
Incorporation into RNA: Results in RNA strands with incorporated F-ara-ATP, affecting transcription processes.
Scientific Research Applications
F-ara-ATP (trisodium) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Employed in cellular studies to understand the effects of DNA and RNA synthesis inhibition.
Medicine: Integral in cancer research, particularly in understanding the mechanisms of action of chemotherapeutic agents.
Industry: Utilized in the development of new therapeutic agents and in the production of recombinant enzymes for industrial applications
Mechanism of Action
F-ara-ATP (trisodium) exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA strands during replication, leading to chain termination. This incorporation inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, ultimately preventing further DNA synthesis and leading to cell death. Additionally, F-ara-ATP can be incorporated into RNA, inhibiting transcription processes .
Comparison with Similar Compounds
Cytarabine triphosphate: Another nucleoside analog used in cancer therapy.
Gemcitabine triphosphate: Similar in structure and function, used in the treatment of various cancers.
Comparison:
F-ara-ATP (trisodium) vs. Cytarabine triphosphate: Both inhibit DNA synthesis, but F-ara-ATP has a broader range of action, affecting both DNA and RNA synthesis.
F-ara-ATP (trisodium) vs. Gemcitabine triphosphate: While both are incorporated into DNA, F-ara-ATP also inhibits ribonucleotide reductase, providing an additional mechanism of action
F-ara-ATP (trisodium) stands out due to its dual action on both DNA and RNA synthesis, making it a potent chemotherapeutic agent.
Properties
Molecular Formula |
C10H12FN5Na3O13P3 |
|---|---|
Molecular Weight |
591.12 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6+,9-;;;/m1.../s1 |
InChI Key |
ABCNYMXTKKBAHQ-ABDPYLPCSA-K |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)
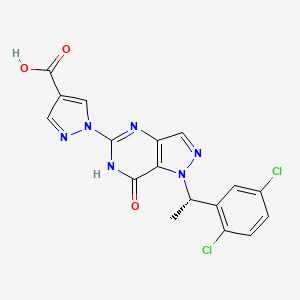
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)
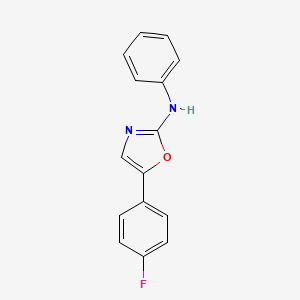
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)

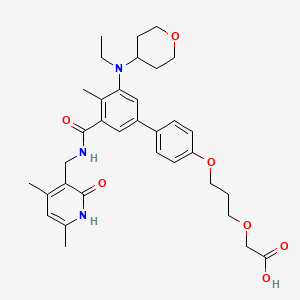
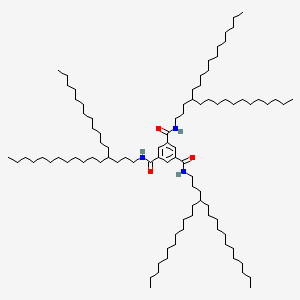
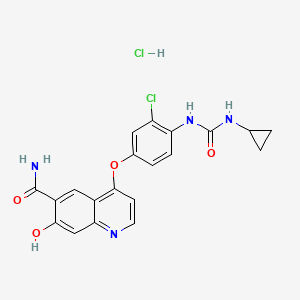
![N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide](/img/structure/B10854539.png)
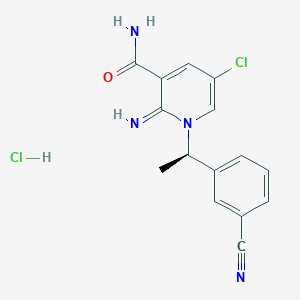
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B10854551.png)
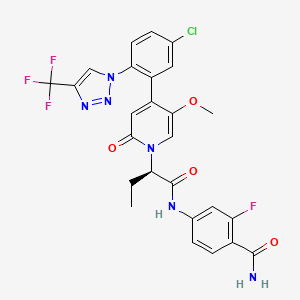
![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)
